molecular formula C14H18O3 B11720327 1-(1,3-Benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol

1-(1,3-Benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol

Cat. No.: B11720327
M. Wt: 243.35 g/mol
InChI Key: IBLNKMRFIPWSOY-GQALSZNTSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-4,4-di(?H?)methyl(5,5,5-?H?)pent-1-en-3-ol is a complex organic compound that features a benzodioxole moiety and a pentenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-4,4-di(?H?)methyl(5,5,5-?H?)pent-1-en-3-ol typically involves multiple steps, starting from readily available precursors. The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions. The pentenol chain can be introduced through a series of reactions including alkylation, reduction, and dehydration.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-4,4-di(?H?)methyl(5,5,5-?H?)pent-1-en-3-ol can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pentenol chain can be reduced to form a saturated alcohol.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2H-1,3-benzodioxol-5-yl)-4,4-di(?H?)methyl(5,5,5-?H?)pent-1-en-3-ol exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering metabolic pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol
  • 1-(2H-1,3-benzodioxol-5-yl)-4,4-diethylpent-1-en-3-ol

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-4,4-di(?H?)methyl(5,5,5-?H?)pent-1-en-3-ol is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C14H18O3

Molecular Weight

243.35 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/i1D3,2D3,3D3

InChI Key

IBLNKMRFIPWSOY-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(C=CC1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O

Origin of Product

United States

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